1-Chloro-2-(2,2,2-trifluoroethyl)benzene
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Overview
Description
1-Chloro-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6ClF3 It is characterized by the presence of a benzene ring substituted with a chlorine atom and a trifluoroethyl group
Mechanism of Action
Target of Action
The primary targets of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene are currently unknown
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the trifluoroethyl group and the chlorine atom could potentially influence its interactions with biological molecules .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given its chemical structure, it might interact with various cellular components, but these interactions and their consequences need to be investigated further.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
The synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene typically involves the reaction of benzene derivatives with chlorinating and trifluoroethylating agents. One common method includes the use of 1-chloro-2,2,2-trifluoroethane as a starting material, which undergoes a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
1-Chloro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(2,2,2-trifluoroethyl)phenol.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form 2-(2,2,2-trifluoroethyl)benzene by using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a solvent for certain industrial processes
Comparison with Similar Compounds
1-Chloro-2-(2,2,2-trifluoroethyl)benzene can be compared with similar compounds such as:
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has an additional fluorine atom, which can alter its chemical properties and reactivity.
(1-Bromo-2,2,2-trifluoroethyl)benzene:
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
1-chloro-2-(2,2,2-trifluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGWJIUZVXRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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